Nuclear yellow
Overview
Description
Nuclear yellow is a DNA-selective dye that is used to label DNA content in live and fixed cells. Upon binding to DNA, this compound fluoresces, and this fluorescence can be measured using fluorescence microscopy, microplate fluorometry, or flow cytometry. This compound has commonly been used in combination with retrograde tracers for two-color neuronal mapping. It can also be used to photoconvert diaminobenzidine (DAB) into an electron-dense reaction product for light and electron microscopy applications. This compound displays excitation/emission maxima of 355/495 nm, respectively.
Scientific Research Applications
In the field of chemistry, Nuclear Yellow is involved in polyoxometalate cluster science, with applications ranging from materials science to catalysis. Polyoxometalates are a class of soluble metal oxides with a wide range of size, nuclearity, composition, and physical properties (Cronin & Müller, 2012).
In ophthalmology, this compound has been studied in relation to senile cataractous changes in the human eye. Research showed that nuclear color, such as yellowing of the lens nucleus, correlates with age and can impact visual acuity (Chylack, Ransil, & White, 1984).
This compound is significant in nuclear safeguards, particularly in the identification of the geographical origin of yellow cake samples. Laser-induced breakdown spectroscopy (LIBS) and chemometrics have been used to analyze yellow cake samples, which are powdered uranium concentrates and a crucial step in nuclear fuel fabrication (Sirven et al., 2009).
In neuroscience research, this compound is used as a fluorescent dye in double labeling procedures. It acts as a nuclear marker and has been used to study neuronal pools and pathways in the brain (Burde, 1988).
Another application in neuroscience is the use of this compound as a fluorescent retrograde neuronal tracer, where it mainly labels the neuronal nucleus. This tracer is effective for long-distance transport in rat and cat neurons (Bentivoglio et al., 1980).
This compound has also been used in the assessment of handheld Raman spectrometers for nuclear safeguards applications. Its use was shown to be effective in the quick quantitative determination of uranium concentration in uranyl nitrate solutions (Berlizov et al., 2015).
Mechanism of Action
Target of Action
Nuclear Yellow, also known as Hoechst S769121, is a long-wavelength tracer that is primarily used for neuronal mapping . In neuronal cells, this compound primarily stains the nucleus , making the nucleus the primary target of this compound.
Mode of Action
This compound interacts with its target, the nucleus, by staining it with yellow fluorescence . This staining allows for the visualization of the nucleus, which is particularly useful in neuronal mapping studies. The compound is often used in conjunction with True Blue, a UV light–excitable, divalent cationic dye that stains the cytoplasm with blue fluorescence . This combination allows for two-color neuronal mapping.
Pharmacokinetics
It is known that this compound is soluble in water or dimethylsulfoxide (dmso) , which could potentially influence its bioavailability.
Result of Action
The primary result of this compound’s action is the staining of the nucleus with yellow fluorescence . This allows for the visualization of the nucleus, which is particularly useful in studies involving neuronal mapping. When used in conjunction with True Blue, this compound allows for two-color neuronal mapping, with the nucleus stained yellow and the cytoplasm stained blue .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to light, and exposure to light can cause fluorescence quenching . Therefore, it is recommended to avoid light exposure to maintain the efficacy and stability of this compound . Furthermore, the compound should be stored at -20℃ in a dry, dark place to preserve its stability .
Properties
IUPAC Name |
4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]benzenesulfonamide;trihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7O2S.3ClH/c1-31-10-12-32(13-11-31)18-5-9-21-23(15-18)30-25(28-21)17-4-8-20-22(14-17)29-24(27-20)16-2-6-19(7-3-16)35(26,33)34;;;/h2-9,14-15H,10-13H2,1H3,(H,27,29)(H,28,30)(H2,26,33,34);3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVGXJAQIQJIOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)S(=O)(=O)N.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28Cl3N7O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30996200 | |
Record name | 4-[6-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzimidazol]-2'-yl]benzene-1-sulfonamide--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30996200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74681-68-8 | |
Record name | Nuclear yellow | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074681688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[6-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzimidazol]-2'-yl]benzene-1-sulfonamide--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30996200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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